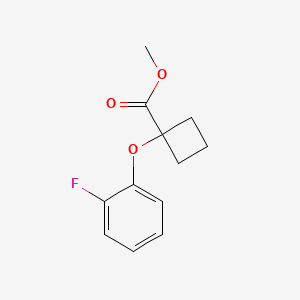
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate
Descripción general
Descripción
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate: is an organic compound belonging to the class of esters. It is characterized by the presence of a cyclobutanecarboxylate group attached to a 2-fluorophenoxy moiety. This compound has a molecular formula of C12H13FO3 and a molecular weight of 224.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate typically involves the esterification of 1-(2-fluorophenoxy)cyclobutanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1
Actividad Biológica
Methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound consists of a cyclobutane ring substituted with a 2-fluorophenoxy group and a carboxylate functional group. The presence of the fluorine atom enhances the compound's electrophilic character, which may influence its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation in vitro.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of structurally similar cyclobutane derivatives. Results indicated that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction. This compound was included in this analysis, showing promising results in reducing cell viability at specific concentrations.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The findings suggested that this compound could modulate enzyme activity, potentially affecting drug metabolism and pharmacokinetics.
Data Summary Table
Propiedades
IUPAC Name |
methyl 1-(2-fluorophenoxy)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-15-11(14)12(7-4-8-12)16-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGCLBVDINZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















